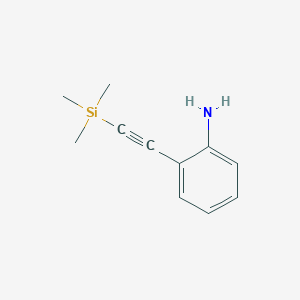

2-((Trimethylsilyl)ethynyl)aniline

Overview

Description

Synthesis Analysis

The synthesis of 2-((Trimethylsilyl)ethynyl)aniline derivatives involves several efficient methods. For instance, sulfuric acid-promoted condensation cyclization of 2-(2-(trimethylsilyl)ethynyl)anilines with arylaldehydes in alcoholic solvents is an effective one-pot synthesis method for 4-alkoxy-2-arylquinolines (Wang et al., 2009). Another method includes the reaction of 2-[(dimethylamino)methyl]aniline with various silyl chlorides, leading to compounds that undergo further reactions to produce germylenes and stannylenes, highlighting the compound's versatility in synthetic organic chemistry (Vaňkátová et al., 2011).

Molecular Structure Analysis

The molecular structure of derivatives of this compound, such as 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one, has been elucidated through techniques like X-ray diffraction, showcasing the compound's ability to form complex heterocyclic structures (Li et al., 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leading to the synthesis of 2-allylindole and 2-allylbenzofuran derivatives through palladium-catalyzed processes. The trimethylsilyl group plays a crucial role in these reactions, affecting the stereoselectivity of the resulting compounds (Chakraborty et al., 2014).

Physical Properties Analysis

The physical properties of this compound and its derivatives are often analyzed in the context of their synthesis and application. For example, the anionic polymerization of (trimethylsilyl)ethynylstyrenes, including 2-(trimethylsilyl)ethynylstyrene, highlights the importance of understanding the monomer's behavior under various conditions for polymer synthesis (Tsuda et al., 1993).

Chemical Properties Analysis

The chemical properties of this compound allow for its application in complex synthesis pathways, including the formation of anilines and β-diketiminate magnesium hydride complexes through reactions with trimethylsilyl azide. These reactions demonstrate the compound's utility in synthesizing nitrogen-containing heterocycles and in metal-organic chemistry (Demidov et al., 2023).

Scientific Research Applications

Synthesis Applications

Synthesis of 2-Allylindole and 2-Allylbenzofuran Derivatives : 2-((Trimethylsilyl)ethynyl)aniline is used in the palladium-catalyzed synthesis of 2-allylindole and 2-allylbenzofuran derivatives, with the trimethylsilyl group playing a crucial role in the reaction. Different nitrogen-protecting groups yield different stereoselectivity in the 2-allylindole derivatives (Chakraborty, Jyothi, & Sinha, 2014).

Formation of Germylenes and Stannylenes : The reaction of this compound with butyllithium and various chlorides leads to the formation of germylenes and stannylenes, which are used in different stoichiometric ratios (Vaňkátová et al., 2011).

Synthesis of Heterocyclic Aromatic Compounds : It is involved in the synthesis of 8-(2-((trimethylsilyl)ethynyl)phenylamino)-7H-naphtho[1,8-bc]acridin-7-one, a heterocyclic aromatic compound, using p-toluenesulfonic acid (Li, Gomes, Gomes, & Duarte, 2008).

Synthesis of Poly(organophosphazenes) : Utilized in the preparation of poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) and related compounds for potential applications in material science (Chang, Rhee, Cheong, & Yoon, 1992).

Synthesis of Arylamines : Employed in the palladium-catalyzed synthesis of arylamines from aryl halides, using lithium bis(trimethylsilyl)amide as an ammonia equivalent (Lee, Jørgensen, & Hartwig, 2001).

Materials and Chemical Applications

Antibacterial Activity : Derivatives of this compound have been tested for their antibacterial activity, showing effectiveness against various bacteria (Paul, Ahmad, Khan, & Younus, 2016).

Formation of π-Conjugated Ligands : It serves as a building block for fully π-conjugated ligands and acetylide complexes, with applications in materials science and coordination chemistry (Deeming et al., 2000).

Safety and Hazards

2-((Trimethylsilyl)ethynyl)aniline is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

properties

IUPAC Name |

2-(2-trimethylsilylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXSBRZDPKQYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402601 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103529-16-4 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(trimethylsilyl)ethynyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 2-((trimethylsilyl)ethynyl)aniline highlighted in the provided research papers?

A1: The research papers showcase this compound as a versatile precursor for synthesizing complex heterocyclic compounds.

- Palladium-Catalyzed Reactions: One study [] demonstrates the use of this compound derivatives in palladium-catalyzed reactions to produce 2-allylindole and 2-allylbenzofuran derivatives. Importantly, the stereoselectivity of the final indole products can be influenced by the type of nitrogen protecting group on the starting this compound.

- Quinoline Synthesis: Another research paper [, ] highlights the application of this compound in the synthesis of 4-alkoxy-2-arylquinolines. This efficient one-pot synthesis involves a sulfuric acid-promoted condensation cyclization reaction between this compound and arylaldehydes in alcoholic solvents.

Q2: How does the structure of the N-protecting group on this compound affect the stereoselectivity of palladium-catalyzed reactions?

A2: While the provided abstracts don't delve into the mechanistic details, they highlight that different N-protecting groups on the this compound starting material lead to different stereoisomers of the final 2-allylindole products []. This suggests that the steric bulk and electronic properties of the N-protecting group likely influence the orientation of intermediates during the palladium-catalyzed reaction, ultimately dictating the stereochemical outcome. Further investigation into the specific N-protecting groups and their corresponding product ratios would be needed to understand this effect fully.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)